

# Molecular formula and properties of Eptazocine hydrobromide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Eptazocine*

Cat. No.: *B1227872*

[Get Quote](#)

## Eptazocine Hydrobromide: A Technical Guide for Researchers

An In-depth Examination of the Molecular Formula, Properties, and Experimental Protocols of a Unique Opioid Analgesic

## Introduction

**Eptazocine** hydrobromide is a synthetic opioid analgesic with a distinct pharmacological profile that has garnered interest within the scientific community.<sup>[1][2]</sup> Structurally related to benzomorphan, it functions as a mixed agonist-antagonist, primarily exhibiting agonist activity at the kappa ( $\kappa$ )-opioid receptor and antagonist activity at the mu ( $\mu$ )-opioid receptor.<sup>[1][2][3]</sup> This dual mechanism of action confers effective analgesic properties while potentially mitigating some of the undesirable side effects associated with traditional mu-opioid receptor agonists, such as respiratory depression and abuse potential. This technical guide provides a comprehensive overview of the molecular formula and properties of **Eptazocine** hydrobromide, detailed experimental protocols, and a mandatory visualization of its primary signaling pathway.

## Molecular and Physicochemical Properties

**Eptazocine** hydrobromide is the hydrobromide salt of **Eptazocine**. Its chemical and physical properties are summarized in the tables below.

| Identifier        | Value                                                                                                                  |
|-------------------|------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula | C <sub>15</sub> H <sub>22</sub> BrNO <sup>[4][5][6][7]</sup>                                                           |
| Molecular Weight  | 312.25 g/mol <sup>[4][5][6]</sup>                                                                                      |
| CAS Number        | 72150-17-5 <sup>[1][4][5]</sup>                                                                                        |
| IUPAC Name        | (1S,9S)-1,11-dimethyl-11-azatricyclo[7.4.1.0 <sup>2,7</sup> ]tetradeca-2(7),3,5-trien-4-ol;hydrobromide <sup>[8]</sup> |
| Synonyms          | I-ST-2121, MCV 4169, Sedapain <sup>[4][6]</sup>                                                                        |

| Property      | Value                                                     |
|---------------|-----------------------------------------------------------|
| Melting Point | 207-210 °C                                                |
| Solubility    | Slightly soluble or insoluble (<1mg/mL) <sup>[1][9]</sup> |
| Appearance    | Crystalline solid                                         |

## Pharmacological Properties

**Eptazocine** hydrobromide's primary mechanism of action involves its interaction with opioid receptors in the central nervous system.<sup>[10]</sup> It displays a high affinity for kappa-opioid receptors, acting as an agonist, which is believed to be the primary driver of its analgesic effects.<sup>[3][10]</sup> Concurrently, it acts as an antagonist at mu-opioid receptors.<sup>[3][10]</sup> This mixed agonist-antagonist profile distinguishes it from many other opioid analgesics.

The activation of kappa-opioid receptors by **Eptazocine** initiates a cascade of intracellular events through the activation of pertussis toxin-sensitive Gi/o proteins.<sup>[9][10][11]</sup> This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.<sup>[9][10][12][13][14]</sup>

| Receptor                           | Activity          |
|------------------------------------|-------------------|
| Kappa ( $\kappa$ )-Opioid Receptor | Agonist[3][10]    |
| Mu ( $\mu$ )-Opioid Receptor       | Antagonist[3][10] |

## Signaling Pathway

The primary signaling pathway initiated by the binding of **Eptazocine** to the kappa-opioid receptor (KOR) is depicted below. This pathway illustrates the G-protein mediated inhibition of adenylyl cyclase and modulation of ion channel activity.



[Click to download full resolution via product page](#)

Caption: **Eptazocine**-mediated KOR signaling pathway.

## Experimental Protocols

### Synthesis of Eptazocine Hydrobromide

A practical asymmetric synthesis of **Eptazocine** hydrobromide has been developed starting from 1-methyl-7-methoxy-2-tetralone.<sup>[4]</sup> The following is a summarized workflow of a key step in this multi-step synthesis:



[Click to download full resolution via product page](#)

Caption: Key steps in the synthesis of **Eptazocine** hydrobromide.

Detailed Protocol for Mannich Cyclization:

- To a solution of (S)-1-methyl-1-aminomethyl-7-methoxy-1,2,3,4-tetrahydronaphthalene (4.5 g, 0.019 mol) in absolute ethyl alcohol (90 mL), acidify with a 28% ethanol solution of HCl to a pH of 5-6.[4]
- Add paraformaldehyde (3.1 g, 0.103 mol).[4]
- Stir the mixture at reflux for 6 hours.[4]
- Evaporate the solvent under reduced pressure to dryness.[4]
- Add water (45 mL) to the residue.
- Alkalify the mixture with 50% NaOH (aq) to a pH of 11.
- Extract the aqueous layer with ethyl acetate (45 mL × 5).[4]
- The combined organic layers are then processed to yield the intermediate product.

## Radioligand Binding Assay for Opioid Receptor Affinity

This protocol provides a general framework for determining the binding affinity (Ki) of **Eptazocine** hydrobromide for opioid receptors using a competitive radioligand binding assay.

Materials:

- Cell membranes expressing human  $\mu$ ,  $\delta$ , or  $\kappa$  opioid receptors.
- Radioligands: [ $^3\text{H}$ ]DAMGO (for  $\mu$ ), [ $^3\text{H}$ ]DPDPE (for  $\delta$ ), [ $^3\text{H}$ ]U-69,593 (for  $\kappa$ ).
- **Eptazocine** hydrobromide (test compound).
- Naloxone (for non-specific binding determination).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Scintillation fluid.

Procedure:

- Prepare serial dilutions of **Eptazocine** hydrobromide.
- In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of **Eptazocine** hydrobromide or buffer (for total binding) or excess naloxone (for non-specific binding).
- Incubate at a specified temperature for a set time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the  $IC_{50}$  value (the concentration of **Eptazocine** hydrobromide that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
- Convert the  $IC_{50}$  value to a  $K_i$  value using the Cheng-Prusoff equation.

## G-Protein Activation Assay ( $[^{35}S]GTP\gamma S$ Binding)

This assay measures the activation of G-proteins by **Eptazocine** hydrobromide at the kappa-opioid receptor.

Materials:

- Cell membranes expressing human  $\kappa$ -opioid receptors.
- $[^{35}S]GTP\gamma S$  (a non-hydrolyzable GTP analog).

- **Eptazocine** hydrobromide.
- GDP.
- Assay buffer (containing MgCl<sub>2</sub>, NaCl, and HEPES).

#### Procedure:

- Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
- In a 96-well plate, combine the pre-incubated membranes, varying concentrations of **Eptazocine** hydrobromide, and a fixed concentration of [<sup>35</sup>S]GTPyS.
- Incubate at 30°C for a specified time.
- Terminate the reaction by rapid filtration.
- Wash the filters with ice-cold buffer.
- Measure the amount of bound [<sup>35</sup>S]GTPyS using a scintillation counter.
- Plot the amount of [<sup>35</sup>S]GTPyS bound against the concentration of **Eptazocine** hydrobromide to determine the EC<sub>50</sub> and maximal stimulation (Emax).

## Conclusion

**Eptazocine** hydrobromide presents a compelling profile as a kappa-opioid receptor agonist with mu-opioid receptor antagonist properties. Its unique mechanism of action offers potential therapeutic advantages in pain management. The provided molecular and pharmacological data, along with the detailed experimental protocols, serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in further exploring the properties and potential applications of this compound. Further research to quantify its solubility in various solvents and to precisely determine its Ki values at all three opioid receptor subtypes in a standardized assay will be beneficial for a more complete characterization.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mybiosource.com [mybiosource.com]
- 2. Eptazocine - Wikipedia [en.wikipedia.org]
- 3. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 4. Kappa-opioid agonists do not inhibit adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Eptazocine hydrobromide | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. GSRS [precision.fda.gov]
- 8. 1,6-Methano-1H-4-benzazonin-10-ol, 2,3,4,5,6,7-hexahydro-1,4-dimethyl-, hydrobromide (1:1), (1S,6S)- | C15H22BrNO | CID 11630995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 12. Activation of G protein gated inwardly rectifying potassium (GIRK) channels in keratinocytes mediates peripheral kappa opioid receptor-mediated antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional couplings of the delta- and the kappa-opioid receptors with the G-protein-activated K<sup>+</sup> channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Molecular formula and properties of Eptazocine hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1227872#molecular-formula-and-properties-of-eptazocine-hydrobromide>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)